![molecular formula C15H12ClN3O4S B13659875 Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13659875.png)
Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group at the 4-position, a tosyl group at the 7-position, and a methyl ester at the 6-carboxylate position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then tosylated and esterified to obtain the final product. The process involves the following steps:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved by chlorination of the corresponding pyrrolopyrimidine precursor using reagents like phosphorus oxychloride.
Esterification: Finally, the compound is esterified using methanol and a suitable catalyst to form the methyl ester at the 6-carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the tosyl group or to modify the ester group.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 4-position .
Scientific Research Applications
Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents and kinase inhibitors.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Drug Development: It serves as an intermediate in the development of drugs for treating various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the tosyl and ester groups, making it less versatile in chemical modifications.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a methyl group instead of a tosyl group, which affects its reactivity and biological activity.
6-Chloro-7-deazapurine: A structurally related compound with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of the tosyl group enhances its solubility and facilitates further chemical modifications, while the methyl ester group allows for easy incorporation into more complex molecules .
Properties
Molecular Formula |
C15H12ClN3O4S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
methyl 4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12ClN3O4S/c1-9-3-5-10(6-4-9)24(21,22)19-12(15(20)23-2)7-11-13(16)17-8-18-14(11)19/h3-8H,1-2H3 |
InChI Key |
DJUYYTDDQWTJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


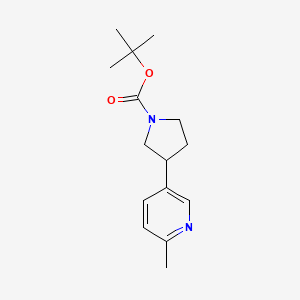

![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)
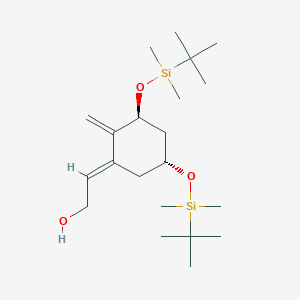
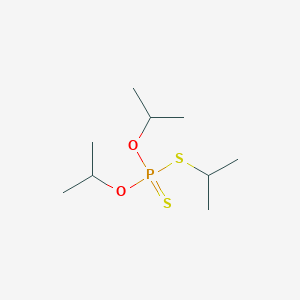
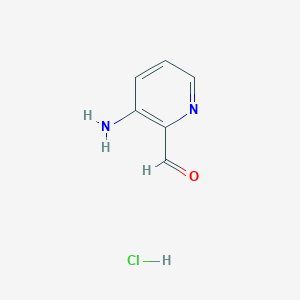
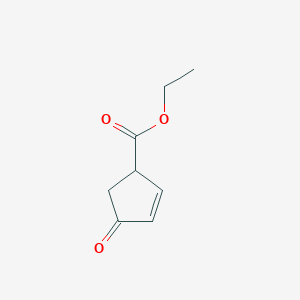
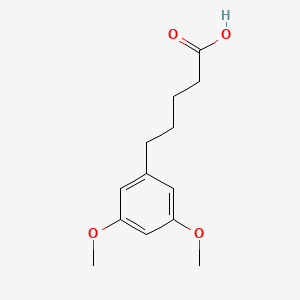
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
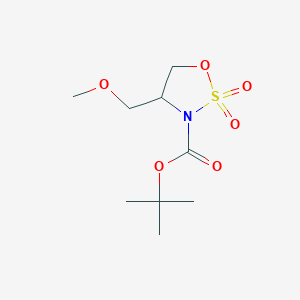
![8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13659860.png)

